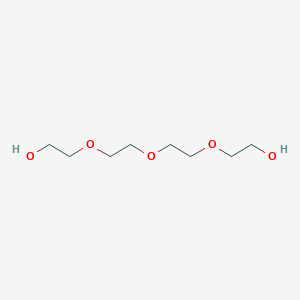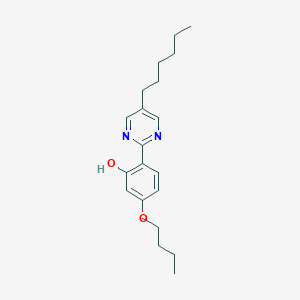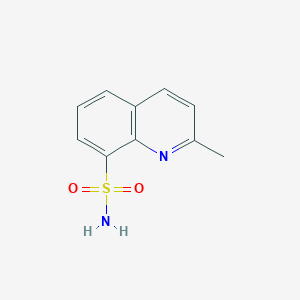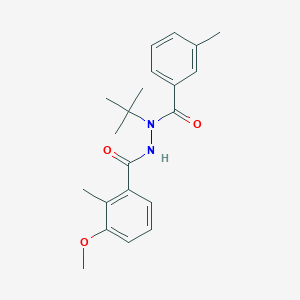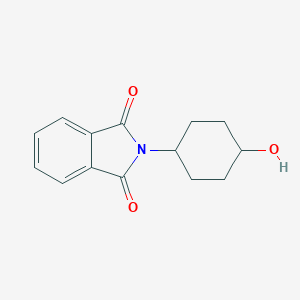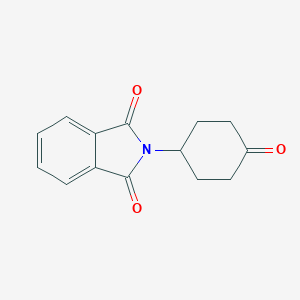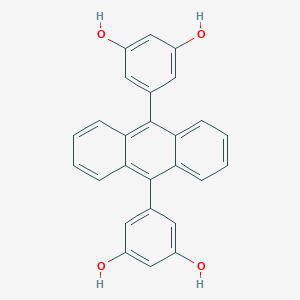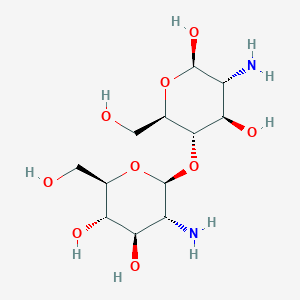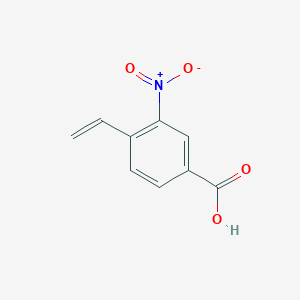
3-Nitro-4-vinylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-vinylbenzoic acid (NVBA) is a compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 241.19 g/mol and a melting point of 175-177°C. NVBA is a versatile compound that can be used in a variety of applications, including as a building block for the synthesis of other compounds and as a fluorescent probe for biological imaging.
Mechanism Of Action
3-Nitro-4-vinylbenzoic acid acts as a fluorescent probe by reacting with ROS to produce a fluorescent product. The mechanism of action involves the reaction of the nitro group in 3-Nitro-4-vinylbenzoic acid with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of 3-Nitro-4-vinylbenzoic acid is directly proportional to the concentration of ROS, making it a useful tool for measuring ROS levels in biological systems.
Biochemical And Physiological Effects
3-Nitro-4-vinylbenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-Nitro-4-vinylbenzoic acid has also been shown to have antioxidant properties, which may be related to its ability to react with ROS.
Advantages And Limitations For Lab Experiments
3-Nitro-4-vinylbenzoic acid has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a variety of applications, including as a fluorescent probe and as a building block for the synthesis of other compounds. 3-Nitro-4-vinylbenzoic acid is also relatively easy to synthesize, making it readily available for use in research. However, 3-Nitro-4-vinylbenzoic acid has some limitations, including its sensitivity to light and air, which can cause it to degrade over time.
Future Directions
There are several future directions for research involving 3-Nitro-4-vinylbenzoic acid. One potential application is in the development of new fluorescent probes for biological imaging. Researchers could explore the use of 3-Nitro-4-vinylbenzoic acid as a building block for the synthesis of new compounds with improved properties for biological imaging. Another potential area of research is in the development of new materials, such as polymers and liquid crystals, using 3-Nitro-4-vinylbenzoic acid as a building block. Finally, researchers could explore the use of 3-Nitro-4-vinylbenzoic acid in the development of new drugs with antioxidant properties.
Synthesis Methods
3-Nitro-4-vinylbenzoic acid can be synthesized using several methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base such as piperidine. The resulting product is then reacted with acetic anhydride and vinyl magnesium bromide to produce 3-Nitro-4-vinylbenzoic acid.
Scientific Research Applications
3-Nitro-4-vinylbenzoic acid has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used for biological imaging, particularly for the detection of reactive oxygen species (ROS). 3-Nitro-4-vinylbenzoic acid has also been used as a building block for the synthesis of other compounds, including polymers and liquid crystals.
properties
CAS RN |
156098-55-4 |
|---|---|
Product Name |
3-Nitro-4-vinylbenzoic acid |
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-ethenyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2,(H,11,12) |
InChI Key |
WTKSNZKKULBDGF-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



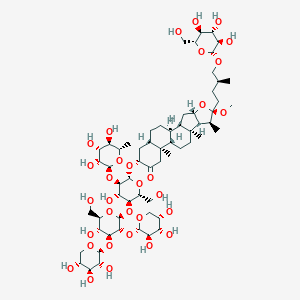
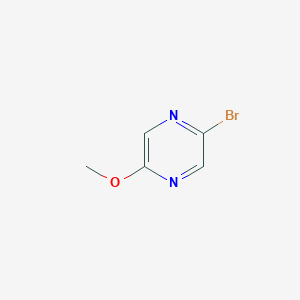
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
